

5-(Aminomethyl)picolinonitrile dihydrochloride molecular weight

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Compound of Interest

Compound Name: 5-(Aminomethyl)picolinonitrile
dihydrochloride

Cat. No.: B070290

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An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile Dihydrochloride

This guide provides a comprehensive technical overview of **5-(Aminomethyl)picolinonitrile dihydrochloride** (CAS No: 182291-88-9), a key heterocyclic building block for professionals in pharmaceutical and agrochemical research and development. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of the compound's properties, synthesis, and applications.

Core Molecular Profile and Physicochemical Properties

5-(Aminomethyl)picolinonitrile dihydrochloride is a pyridine derivative valued for its dual functionality: a reactive aminomethyl group and a versatile nitrile group. The dihydrochloride salt form significantly enhances its aqueous solubility, making it a highly practical intermediate for various synthetic applications.^[1]

Key Identifiers and Properties

A summary of the fundamental properties is presented below, providing at-a-glance information for laboratory use.

Property	Value	Source(s)
IUPAC Name	5-(aminomethyl)pyridine-2-carbonitrile; dihydrochloride	Chem-Impex[1]
CAS Number	182291-88-9	Chem-Impex[1]
Molecular Formula	C ₇ H ₇ N ₃ ·2HCl (or C ₇ H ₉ Cl ₂ N ₃)	Bidepharm, Chem-Impex[1]
Molecular Weight	206.07 g/mol	Bidepharm, Chem-Impex[1]
Appearance	White to off-white solid	Chem-Impex[1]
Storage	Store at 0-8 °C, hygroscopic	Chem-Impex[1]

Structural Significance for Synthesis

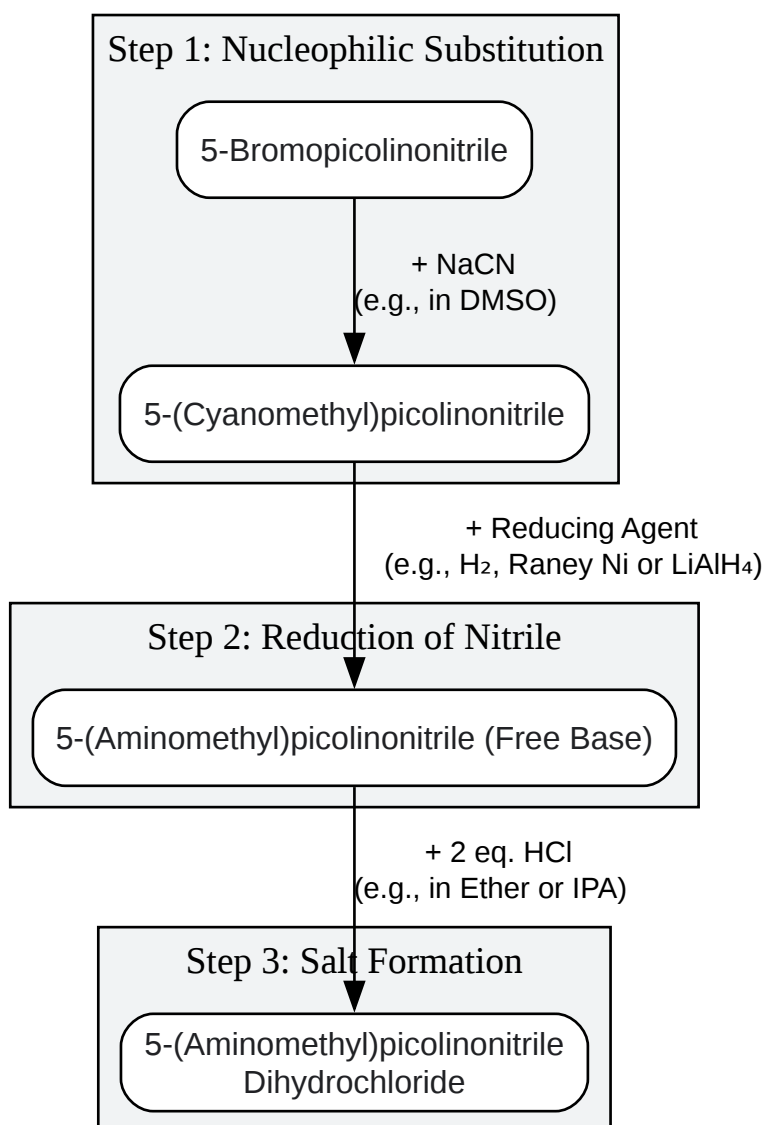
The molecule's structure is key to its utility. The pyridine ring is a common scaffold in medicinal chemistry. The nitrile group (-CN) can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering multiple pathways for molecular elaboration. The primary aminomethyl group (-CH₂NH₂) is a nucleophilic handle, ideal for forming amides, sulfonamides, or for use in reductive amination reactions to build more complex side chains.

Synthesis Pathway: A Representative Protocol

While specific proprietary synthesis methods may vary, a common and logical approach to synthesizing aminomethylated picolinonitriles involves the reduction of a corresponding nitro- or cyano-precursor. The following protocol is a representative example based on established chemical principles for analogous compounds.

Conceptual Synthesis Workflow

The diagram below illustrates a plausible two-step synthesis beginning from 5-bromopicolinonitrile, proceeding through a nitrile intermediate, and culminating in the reduction to the target aminomethyl compound, followed by salt formation.



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Caption: Conceptual workflow for the synthesis of the target compound.

Step-by-Step Laboratory Protocol

Disclaimer: This is a representative protocol. All laboratory work should be conducted under the supervision of a qualified chemist with appropriate safety precautions.

- **Reduction of Precursor:** To a solution of a suitable precursor, such as 5-cyano-picolinonitrile, in an appropriate solvent (e.g., ethanol or THF), add a reducing agent. For the reduction of a

nitrile, catalytic hydrogenation (e.g., using H₂ gas with a Raney Nickel or Palladium catalyst) is a common industrial method.

- **Reaction Monitoring:** Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Work-up and Isolation:** Upon completion, filter off the catalyst (if applicable). Remove the solvent under reduced pressure to yield the crude 5-(Aminomethyl)picolinonitrile free base.
- **Salt Formation:** Dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether. Add two equivalents of hydrochloric acid (e.g., as a solution in the chosen solvent) dropwise with stirring.
- **Precipitation and Collection:** The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold solvent, and dry under vacuum to yield the final product.

Core Applications in Research and Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a critical intermediate or building block.^[2] Its value lies in its ability to be incorporated into larger, more complex molecules with desired biological or material properties.

Pharmaceutical Development

The primary application is in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders.^[1] The pyridine scaffold is a privileged structure in drug discovery. By using this intermediate, medicinal chemists can introduce the aminomethylpicolinonitrile moiety into a target molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic properties.



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Caption: Role as an intermediate in Active Pharmaceutical Ingredient (API) synthesis.

Agrochemical Synthesis

Similar to pharmaceuticals, this intermediate is used to create new pesticides and herbicides. [1] Functional groups like the trifluoromethyl group, often found on related picolinonitriles, are known to enhance the biological activity, metabolic stability, and efficacy of agrochemicals. [3] The aminomethyl group on this compound provides a convenient point of attachment to construct complex agrochemical agents. [3]

Biochemical Research and Material Science

The compound is utilized in fundamental research to synthesize probes for studying enzyme inhibition and receptor binding. [1] Additionally, it finds applications in material science for producing specialized polymers and resins where the pyridine nitrogen can be used for coordination or quaternization. [1]

Analytical Characterization Workflow

Ensuring the purity and identity of the intermediate is critical. A combination of chromatographic and spectroscopic techniques is employed.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of the compound.

- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 μ m).
- Mobile Phase: A gradient of water and acetonitrile with an additive like 0.1% trifluoroacetic acid (TFA) is typical.
- Detection: UV detector set to a wavelength where the pyridine ring absorbs (e.g., ~260 nm).
- Expected Result: A single major peak indicates high purity. The retention time is a characteristic of the compound under the specific method conditions.

Identity Confirmation by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the molecular structure.

- Proton NMR (^1H NMR): In a suitable deuterated solvent (like D_2O or DMSO-d_6), the spectrum would show characteristic peaks for the aromatic protons on the pyridine ring, a singlet for the aminomethyl ($-\text{CH}_2$) protons, and a broad signal for the amine ($-\text{NH}_3^+$) protons.
- Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry would show a prominent ion corresponding to the protonated free base $[\text{C}_7\text{H}_7\text{N}_3 + \text{H}]^+$.

The hyphenated technique of HPLC-NMR, which involves separating a sample by HPLC and directly analyzing the eluent by NMR, is a powerful tool for characterizing such compounds without the need for manual isolation.[\[4\]](#)[\[5\]](#)

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from closely related aminopyridine compounds provide essential guidance.

- Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation/damage.[\[1\]](#)[\[6\]](#)
- Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[\[7\]](#)[\[8\]](#)
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[1\]](#)
 - Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at the recommended temperature of 0-8 °C.[\[1\]](#) The compound is hygroscopic and should be

protected from moisture.[1]

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